2-Amino-N,N-dimethylacetamide acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;2-amino-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.C2H4O2/c1-6(2)4(7)3-5;1-2(3)4/h3,5H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYVHCTZMBPEBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CN(C)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200634-33-9 | |

| Record name | 200634-33-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-N,N-dimethylacetamide Acetate (CAS No. 200634-33-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-N,N-dimethylacetamide acetate (CAS No. 200634-33-9), a key building block in modern synthetic chemistry. With full editorial control, this document delves into the compound's chemical identity, physicochemical properties, and its critical applications in pharmaceutical and agrochemical research. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights, emphasizing the rationale behind its use in complex molecular synthesis. We will explore its role in solid-phase peptide synthesis, its utility in the development of therapeutic agents such as Lp-PLA2 inhibitors, and its application in creating novel agrochemicals. This guide is designed to be a self-validating resource, with in-text citations linking to authoritative sources and detailed, step-by-step experimental protocols.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, also known by its synonym H-Gly-NMe2 acetate salt, is a salt composed of the organic cation 2-amino-N,N-dimethylacetamide and the acetate anion. While seemingly a simple molecule, its true value lies in its utility as a glycine surrogate in complex organic synthesis, particularly in the realm of peptide chemistry and drug discovery. The presence of the acetate counter-ion offers significant advantages in terms of solubility and handling, making it a preferred reagent in many synthetic protocols.

This guide will illuminate the multifaceted nature of this compound, moving beyond basic data to provide a deeper understanding of its reactivity, applications, and the causal factors that make it a valuable tool for the modern chemist.

Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its effective application. Below is a summary of the key physicochemical data for this compound.

| Property | Value | Source |

| CAS Number | 200634-33-9 | |

| Molecular Formula | C6H14N2O3 | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| IUPAC Name | acetic acid;2-amino-N,N-dimethylacetamide | [1] |

| Synonyms | H-GLY-NME2 ACETATE SALT, H-Gly-NMe2 acetate, Glycine dimethylamide acetate | [1] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C |

The Synthetic Landscape: Applications in Research and Development

The utility of this compound spans multiple domains of chemical synthesis, primarily driven by its structural components: a readily functionalizable primary amine and a dimethylamide group.

Cornerstone of Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount. This compound serves as a protected glycine equivalent, offering distinct advantages.

The Acetate Advantage:

During the purification of synthetic peptides, reverse-phase high-performance liquid chromatography (HPLC) is often employed, typically using trifluoroacetic acid (TFA) in the mobile phase. This results in the final peptide being isolated as a TFA salt. However, residual TFA can have undesirable effects in biological assays and may induce immune responses in clinical trials.[2][3] Acetate salts, in contrast, are generally more biocompatible.[1][2] Therefore, using building blocks like this compound can be a strategic choice to introduce a more desirable counter-ion early in the development process, or the TFA salt can be exchanged for an acetate salt post-synthesis.[2] Furthermore, acetate salts often yield a more manageable lyophilized product compared to the often "fluffy" and difficult-to-handle TFA salts.[2]

Conceptual Workflow: Dipeptide Synthesis using this compound

The following diagram illustrates the general steps for incorporating the glycine dimethylamide moiety into a growing peptide chain on a solid support.

Sources

An In-depth Technical Guide to 2-Amino-N,N-dimethylacetamide Acetate

This guide provides a comprehensive technical overview of 2-Amino-N,N-dimethylacetamide acetate, a chemical compound of interest to researchers and professionals in drug development and organic synthesis. This document delves into its fundamental properties, a detailed synthesis protocol, and its structural representation, grounded in established scientific principles and data.

Core Compound Identification and Properties

This compound is an organic salt. Its structure is an ionic association between the protonated form of 2-amino-N,N-dimethylacetamide and the acetate anion.[1] This composition is crucial for understanding its chemical behavior and potential applications.

Chemical Structure and Molecular Formula

The compound consists of two component molecules: 2-amino-N,N-dimethylacetamide and acetic acid.[1] The chemical formula for the acetate salt is C₆H₁₄N₂O₃.[1]

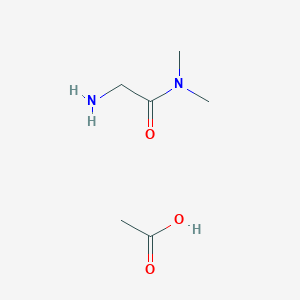

Caption: Ionic interaction between the protonated amine of 2-amino-N,N-dimethylacetamide and the carboxylate of acetic acid.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source |

| Molecular Weight | 162.19 g/mol | [1][2] |

| Molecular Formula | C₆H₁₄N₂O₃ | [1] |

| CAS Number | 200634-33-9 | [1][2] |

| IUPAC Name | acetic acid;2-amino-N,N-dimethylacetamide | [1] |

| Synonyms | H-GLY-NME2 ACETATE SALT, H-Gly-NMe2 acetate | [1] |

Synthesis Protocol: Preparation of this compound

The synthesis of this compound is a straightforward acid-base reaction. The choice of this protocol is based on the fundamental chemical nature of the target compound as a salt. The primary amine of 2-amino-N,N-dimethylacetamide acts as a base, which is neutralized by the carboxylic acid, acetic acid.

Rationale for Experimental Choices

-

Solvent Selection: A non-reactive, volatile solvent such as diethyl ether or ethyl acetate is chosen to facilitate the precipitation of the salt product and for easy removal post-reaction.

-

Stoichiometry: A 1:1 molar ratio of the amine and the acid is used to ensure complete salt formation without excess unreacted starting materials, which would complicate purification.

-

Temperature Control: The reaction is typically performed at a reduced temperature (e.g., in an ice bath) to control the exothermic nature of the acid-base neutralization and to promote crystallization.

Step-by-Step Synthesis Workflow

Sources

An In-depth Technical Guide to 2-Amino-N,N-dimethylacetamide Acetate: Structure, Synthesis, and Applications in Drug Development

This guide provides a comprehensive technical overview of 2-Amino-N,N-dimethylacetamide acetate, a versatile building block with significant potential in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, synthesis, and practical applications, offering field-proven insights and detailed methodologies.

Introduction: Unveiling a Key Synthetic Intermediate

This compound, also known by its synonym N,N-dimethylglycinamide acetate, is the acetate salt of the primary amine 2-amino-N,N-dimethylacetamide. Its structure, featuring a primary amine, a tertiary amide, and a salt-forming acetate counter-ion, makes it a valuable intermediate in organic synthesis. This compound serves as a crucial component in the construction of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The acetate salt form can offer advantages in terms of solubility, stability, and ease of handling compared to the free base or other salt forms, a critical consideration in drug development.

Key Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂O₃ | [2] |

| Molecular Weight | 162.19 g/mol | [2] |

| IUPAC Name | acetic acid;2-amino-N,N-dimethylacetamide | [2] |

| CAS Number | 200634-33-9 | [2] |

| Synonyms | H-GLY-NME2 ACETATE SALT, H-Gly-NMe2 acetate | [2] |

| Hazard Statements | H302, H315, H319, H332 | [3] |

Elucidating the Chemical Structure and Synthesis

The chemical structure of this compound consists of the protonated 2-amino-N,N-dimethylacetamide cation and the acetate anion. The positive charge is localized on the primary ammonium group.

Proposed Synthesis Pathway

While specific literature on the direct synthesis of the acetate salt is scarce, a robust synthesis can be proposed based on established methods for the corresponding hydrochloride salt and general principles of salt formation.[4][5] The synthesis logically proceeds in two main stages: first, the formation of the free base, 2-amino-N,N-dimethylacetamide, followed by its conversion to the acetate salt.

A common route to the free base starts from an N-protected glycine, such as Boc-glycine.[5] This strategy ensures selective amide bond formation.

Causality in Experimental Choices:

-

N-Protection: The use of a Boc (tert-butyloxycarbonyl) protecting group on glycine is a strategic choice. It is stable under the conditions required for amide coupling and can be readily removed under acidic conditions without affecting the newly formed amide bond.[5]

-

Amide Coupling Reagents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) are commonly employed to activate the carboxylic acid of Boc-glycine, facilitating nucleophilic attack by dimethylamine to form the amide with high efficiency and minimal side reactions.

-

Deprotection: Trifluoroacetic acid (TFA) is an effective reagent for the removal of the Boc group. It is volatile and can be easily removed post-reaction.

-

Salt Formation: The final step involves the neutralization of the free amine with acetic acid. The choice of solvent for this step is critical to ensure the precipitation and isolation of the desired acetate salt in high purity.

An alternative to direct salt formation from the free base is to convert a pre-existing salt, such as the hydrochloride, to the acetate form. This can be achieved through various methods, including the use of an ion-exchange resin.[2][6]

Spectroscopic and Analytical Characterization (Predicted)

Predicted ¹H NMR Spectrum (D₂O, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.8 | s | 2H | -CH₂ -NH₃⁺ | The methylene protons adjacent to the ammonium group are expected to be deshielded. |

| ~3.1 | s | 3H | -N(CH₃ )- | One of the N-methyl groups of the tertiary amide. |

| ~2.9 | s | 3H | -N(CH₃ )- | The other N-methyl group, potentially showing a distinct chemical shift due to restricted rotation around the amide bond. |

| ~1.9 | s | 3H | CH₃COO⁻ | The methyl protons of the acetate counter-ion.[7] |

Predicted ¹³C NMR Spectrum (D₂O, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 | C H₃COO⁻ | The carboxyl carbon of the acetate anion.[8] |

| ~170 | -C =O | The carbonyl carbon of the amide. |

| ~45 | -C H₂-NH₃⁺ | The methylene carbon adjacent to the ammonium group. |

| ~37 | -N(C H₃)- | One of the N-methyl carbons. |

| ~35 | -N(C H₃)- | The other N-methyl carbon. |

| ~23 | C H₃COO⁻ | The methyl carbon of the acetate anion.[8] |

Predicted FT-IR Spectrum

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-2800 | Strong, Broad | N-H Stretch (Ammonium) | Characteristic of primary amine salts.[4] |

| ~1680 | Strong | C=O Stretch (Amide) | Typical for a tertiary amide carbonyl. |

| 1625-1560 | Medium | Asymmetric N-H Bend | Characteristic of a primary ammonium group.[4] |

| 1550-1500 | Medium | Symmetric N-H Bend | Characteristic of a primary ammonium group.[4] |

| ~1580 | Strong | Asymmetric COO⁻ Stretch | Characteristic of the acetate anion.[9] |

| ~1415 | Strong | Symmetric COO⁻ Stretch | Characteristic of the acetate anion.[9] |

Predicted ESI-MS

In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), the spectrum would be expected to show a prominent peak for the protonated molecule (cation) of the free base.

-

[M+H]⁺: m/z ~103.08 (for C₄H₁₁N₂O⁺)

Fragmentation of this parent ion would likely involve the loss of the dimethylamino group or cleavage of the amide bond.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of various pharmaceutically active compounds. Its utility stems from the presence of a reactive primary amine, which can be readily functionalized, for example, through amide bond formation.

Role as a Key Intermediate in the Synthesis of DPP-4 Inhibitors

One of the significant, albeit not directly documented for the acetate salt, applications of the parent compound, 2-amino-N,N-dimethylacetamide, is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. These are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A prime example is Vildagliptin. While published syntheses of Vildagliptin may not explicitly start from 2-amino-N,N-dimethylacetamide, the core structure is present within the final drug molecule, and its synthesis involves the formation of a similar amide linkage.[10][11][12][13]

Below is a representative experimental workflow illustrating how a related compound, L-prolinamide, is used in the synthesis of a key intermediate for Vildagliptin, highlighting the type of amide coupling reaction where 2-Amino-N,N-dimethylacetamide could be employed.

Experimental Protocol: Synthesis of a Vildagliptin Intermediate Analogue

This protocol is adapted from literature procedures for the synthesis of Vildagliptin intermediates and illustrates a typical amide coupling reaction.[14]

Objective: To synthesize (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, a key intermediate in the synthesis of Vildagliptin.

Materials:

-

L-prolinamide

-

Chloroacetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Workflow:

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-prolinamide (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in DCM to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction.

-

Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

Self-Validation and Trustworthiness: The progress of this reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final product's identity and purity should be confirmed by NMR and Mass Spectrometry, comparing the obtained data with literature values.

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled).[3]

Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery and development. Its straightforward, albeit not directly documented, synthesis and the reactivity of its primary amine group make it an attractive building block for the creation of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory. This guide provides a foundational understanding to empower researchers in their pursuit of novel chemical entities.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

ResearchGate. (n.d.). FTIR spectra of sodium acetate solutions of increasing concentration. Retrieved from [Link]

-

Spectroscopy Online. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Taylor & Francis Online. (2016). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

The Journal of Chemical Physics. (1941). THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXALATE IONS. Retrieved from [Link]

-

MDPI. (2011). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 ?C in.... Retrieved from [Link]

-

Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra for acetate ion in solution. Retrieved from [Link]

-

Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

NIST WebBook. (n.d.). Sodium acetate. Retrieved from [Link]

- Google Patents. (n.d.). WO2011012322A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms.

-

Quick Company. (n.d.). An Improved Process For Preparation Of Vildagliptin. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR studies of aqueous N,N-dimethylacetamide solutions. Retrieved from [Link]

- Google Patents. (n.d.). WO2011012322A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms.

-

ATB. (n.d.). N,N-Dimethylacetamide | C4H9NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). A facile method to synthesize vildagliptin. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

-

New Drug Approvals. (n.d.). VILDAGLIPTIN. Retrieved from [Link]

-

University of Southampton. (n.d.). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways o. Retrieved from [Link]

- N/A

-

PubChem. (n.d.). 2-amino-N,N-dimethylacetamide. Retrieved from [Link]

-

AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]

-

Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern of adduct 1 in negative mode. Retrieved from [Link]

-

ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

-

ResearchGate. (n.d.). Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. Retrieved from [Link]

-

YouTube. (2020). Conversion of Amines to Amine Salts. Retrieved from [Link]

-

Sciencemadness.org. (2021). Forming oxalte salts of amines. Retrieved from [Link]

-

PMC. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 6. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2011012322A2 - Synthesis and use of vildagliptin for the preparation of pharmaceutical dosage forms - Google Patents [patents.google.com]

- 11. An Improved Process For Preparation Of Vildagliptin [quickcompany.in]

- 12. researchgate.net [researchgate.net]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. Amide Synthesis [fishersci.co.uk]

"2-Amino-N,N-dimethylacetamide acetate" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Amino-N,N-dimethylacetamide Acetate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a valuable intermediate in the pharmaceutical and agrochemical industries[1]. The document is structured to provide not only procedural steps but also the underlying chemical logic, ensuring that researchers, scientists, and drug development professionals can adapt and troubleshoot these methodologies. The primary focus is on a robust and scalable synthesis starting from readily available glycine derivatives. Alternative approaches are also discussed to provide a broader context for synthetic strategy. All protocols are designed as self-validating systems, with in-text citations to authoritative sources supporting the mechanistic claims.

Introduction and Retrosynthetic Analysis

2-Amino-N,N-dimethylacetamide, also known as N,N-dimethylglycinamide, is the core structure of the target acetate salt. Its utility as a synthetic building block stems from its bifunctional nature, possessing a primary amine and a tertiary amide. The acetate salt form enhances stability and improves handling characteristics.

A logical retrosynthetic analysis of the target compound, this compound, reveals several potential synthetic disconnections. The most straightforward approach involves the formation of the acetate salt from the free amine, 2-Amino-N,N-dimethylacetamide. The core amide bond in this precursor can be disconnected to reveal a glycine derivative and dimethylamine. This leads to two primary, industrially viable starting materials: glycine esters or protected glycine.

Caption: Workflow for synthesis via Glycine Methyl Ester Hydrochloride.

Step 1: N-Protection (Synthesis of N-(tert-Butoxycarbonyl)glycine methyl ester)

-

Suspend glycine methyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM).

-

Cool the mixture to 0°C in an ice bath.

-

Add a base, such as triethylamine or a 15% aqueous sodium carbonate solution, to neutralize the hydrochloride and free the amine.[2]

-

Slowly add Di-tert-butyl dicarbonate (Boc anhydride) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup to remove water-soluble byproducts. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected ester.

Causality: The Boc protecting group is chosen for its stability under the basic conditions of the subsequent amidation step and its facile removal under acidic conditions, which prevents side reactions.

Step 2: Amidation (Synthesis of N-(tert-Butoxycarbonyl)-N',N'-dimethylglycinamide)

-

Dissolve the N-Boc glycine methyl ester in a solvent like tetrahydrofuran (THF).[2]

-

Add an aqueous solution of dimethylamine. The use of an aqueous solution avoids the handling of gaseous dimethylamine.

-

Stir the reaction at room temperature. The reaction is typically complete within several hours.

-

Upon completion, extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic phase, dry it, and evaporate the solvent to obtain the crude protected amide. This intermediate is often of sufficient purity to proceed to the next step.[2]

Causality: The direct aminolysis of the methyl ester with dimethylamine is an efficient method for forming the amide bond without the need for expensive coupling agents. THF is a good solvent choice as it is miscible with both the organic substrate and the aqueous dimethylamine solution.

Step 3: Deprotection and Acetate Salt Formation

-

Dissolve the protected amide in a suitable solvent like ethyl acetate or 1,4-dioxane.

-

Add a solution of a strong acid, such as hydrogen chloride in ethanol or trifluoroacetic acid, to cleave the Boc group.[2]

-

After deprotection is complete (monitored by TLC), neutralize the resulting salt (e.g., hydrochloride) with a mild base to isolate the free amine, 2-Amino-N,N-dimethylacetamide.

-

Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., isopropanol).

-

Add one molar equivalent of glacial acetic acid.

-

The this compound salt will precipitate from the solution or can be obtained by evaporation of the solvent. Recrystallization from a suitable solvent system can be performed for further purification.

Causality: Acid-catalyzed removal of the Boc group is a clean and high-yielding reaction. The final salt formation with acetic acid provides a stable, crystalline solid that is easier to handle and store than the free amine, which may be hygroscopic or oily.

Route B: Synthesis from Boc-Glycine

This alternative pathway starts with commercially available Boc-glycine, bypassing the initial protection step. However, it necessitates the use of a coupling agent to activate the carboxylic acid for amidation.

-

Dissolve Boc-glycine in an anhydrous solvent like DCM or THF.

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) along with an additive like 1-Hydroxybenzotriazole (HOBt) or use Carbonyldiimidazole (CDI).[2]

-

Stir the mixture at 0°C for a short period to form the activated ester.

-

Add dimethylamine (as a solution or gas) to the reaction mixture.

-

Allow the reaction to proceed to completion.

-

Follow with an aqueous workup to remove the coupling agent byproducts.

-

The resulting N-(tert-Butoxycarbonyl)-N',N'-dimethylglycinamide is then deprotected and converted to the acetate salt as described in Route A, Step 3.

Quantitative Data Summary

| Parameter | Route A (from Gly-OMe·HCl) | Route B (from Boc-Gly) |

| Starting Material | Glycine methyl ester HCl | Boc-Glycine |

| Key Reagents | Boc Anhydride, Dimethylamine, Acid | Coupling Agent (EDC/HOBt), Dimethylamine, Acid |

| Overall Yield | 78% - 84% (for HCl salt) [2] | Typically 70% - 90% |

| Process Stability | High, stable process [2] | Dependent on coupling agent efficiency |

| Scalability | Well-suited for large-scale production [2] | More suitable for lab-scale; cost of reagents is a factor |

| Waste Generation | Minimal, "almost no three wastes" [2] | Byproducts from coupling agents need removal |

Alternative Synthesis Pathway: Reduction of a Nitro Precursor

A hypothetical but chemically sound alternative involves the synthesis and subsequent reduction of 2-nitro-N,N-dimethylacetamide. This approach leverages well-established nitro group reduction chemistry.

Caption: Conceptual workflow for synthesis via a nitro precursor.

-

Amidation : 2-Nitroacetic acid or its ester could be reacted with dimethylamine, similar to the methods described for glycine, to form 2-nitro-N,N-dimethylacetamide.

-

Reduction : The nitro group of this intermediate can be reduced to a primary amine using various established methods.[3] Catalytic hydrogenation (e.g., using H₂ gas with a Palladium, Platinum, or Nickel catalyst) is a common and clean method.[4] Alternatively, chemical reduction using metals in acidic media (e.g., Sn, Fe, or Zn in HCl) can be employed.[3]

-

Salt Formation : The resulting free amine would then be treated with acetic acid as previously described.

Causality: This pathway offers an alternative disconnection. While potentially feasible, the starting materials (2-nitroacetic acid derivatives) may be less accessible or more hazardous than glycine derivatives, making this route less common for industrial applications. However, it demonstrates the versatility of synthetic strategies available for amine synthesis.

Conclusion

The synthesis of this compound is most efficiently and economically achieved through a pathway commencing with glycine derivatives. The route starting from glycine methyl ester hydrochloride offers a scalable, high-yield, and stable process with minimal waste generation, making it ideal for industrial application.[2] The alternative using Boc-glycine and coupling agents provides flexibility for laboratory-scale synthesis. Understanding these pathways, their underlying chemical principles, and the rationale for reagent and condition selection empowers researchers to produce this valuable intermediate with high purity and efficiency.

References

-

PrepChem. (n.d.). Synthesis of N,N-Dimethyl-2-[(3-nitro-4-pyridinyl)amino]acetamide. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- CN102351733A. (2012). Method for preparing 2-amino-dimethyl acetamide hydrochloride. Google Patents.

-

Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

-

Caloong Chemical Co., Ltd. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Retrieved from [Link]

- CN103351306A. (2013). One-pot method of preparing N,N-dimethyl glycinate. Google Patents.

-

ResearchGate. (2008). Catalytic Hydrogenation of Unsaturated Carboxylic Adds Using N,N-Dimethylacetamide Solutions of Ruthenium(I) Chlorides. Retrieved from [Link]

-

Eureka. (n.d.). Process for synthesizing dimethylacetamide by ethyl acetate and dimethylamine. Retrieved from [Link]

- US4968839A. (1990). Synthetic process for the preparation of N,N dimethyl glycine (DMG). Google Patents.

- CN101092374A. (2007). Method for synthesizing N,N dimethyl acetamide in high purity. Google Patents.

-

ResearchGate. (2015). Synthesis of N,N-Dimethylacetamide from Carbonylation of Trimethylamine by Rhodium(I) Complex Under Anhydrous Condition. Retrieved from [Link]

-

National Institutes of Health. (2021). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

-

American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). N‐acetylation of amines with N, N‐dimethylacetamide using N, N‐carbonyldiimidazole. Retrieved from [Link]

-

University of British Columbia Chemistry. (1974). CATALYTIC ACTIVATION OF MOLECULAR-HYDROGEN BY RUTHENIUM CHLORIDE COMPLEXES IN N,N-DIMETHYLACETAMIDE SOLUTION. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. Retrieved from [Link]

-

YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry. Retrieved from [Link]

-

Sci. Int. (Lahore). (2018). SYNTHESIS OF N, N´-DIACETYLOXAMIDE USING SPECIFIC METHODS IN AN ATTEMPT TO ACHIEVE EXCELLENT YIELD OF THE PRODUCT. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]

- KR100313669B1. (2002). Process for preparing N,N- dimethylacetamide. Google Patents.

-

International Journal of Chemical Engineering and Processing. (n.d.). Catalytic hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline over Ni catalysts. Retrieved from [Link]

Sources

Navigating the Stability Landscape of 2-Amino-N,N-dimethylacetamide Acetate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-N,N-dimethylacetamide acetate, a compound of interest in pharmaceutical and chemical research. By synthesizing fundamental chemical principles with established protocols for stability testing, this document offers a robust framework for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this molecule throughout its lifecycle. We will delve into the intrinsic chemical stability of the amide and amine functionalities, explore potential degradation pathways under various stress conditions, and outline a systematic approach to developing a stability-indicating assay method (SIAM).

Chemical Profile and Intrinsic Stability

This compound is a salt comprised of the 2-amino-N,N-dimethylacetamide cation and the acetate anion.[1] Its stability is governed by the interplay of the functional groups within its structure: a primary amine, a tertiary amide, and an acetate salt.

-

The Amide Moiety: Amides are generally more resistant to hydrolysis than esters due to resonance stabilization of the nitrogen lone pair with the carbonyl group.[2] This delocalization of electrons imparts a partial double bond character to the carbon-nitrogen bond, making it stronger and less susceptible to nucleophilic attack. However, hydrolysis can be induced under forcing conditions, such as strong acids or bases, particularly at elevated temperatures.[2]

-

The Amine Functionality: The primary amine group is basic and can readily react with acids to form salts. It is also susceptible to oxidation, which can lead to a variety of degradation products. The stability of amines is influenced by factors such as pH, the presence of oxidizing agents, and exposure to light.

-

The Acetate Salt: The formation of an acetate salt generally enhances the aqueous solubility of the parent amine. However, the salt can also influence the overall stability profile of the compound. The acetate anion itself is generally stable, but its presence can affect the pH of the local environment, which in turn can impact the stability of the amide and amine groups.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage conditions and analytical methods. Based on the chemical structure of this compound, the following degradation routes are plausible under stress conditions:

-

Hydrolysis: The amide linkage is the most likely site for hydrolysis.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond, yielding 2-amino-N,N-dimethylamine and acetic acid.[2]

-

Base-Catalyzed Hydrolysis: Strong bases can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine.

-

-

Oxidation: The primary amine is susceptible to oxidation. The specific degradation products will depend on the oxidizing agent and reaction conditions, but could include imines, aldehydes, or further degradation products. The presence of trace metals can catalyze oxidative degradation.

-

Thermal Degradation: At elevated temperatures, amides can undergo decomposition. For acetamide, decomposition can yield acetic acid, ammonia, and acetonitrile. Similar decomposition products could be expected for this compound at high temperatures. Thermal stress can also lead to the loss of the acetate counter-ion.

-

Photodegradation: Exposure to ultraviolet or visible light can induce photochemical reactions in molecules containing chromophores. While the core structure of this compound does not have a strong chromophore, photolytic degradation, especially in the presence of photosensitizers, cannot be ruled out without experimental evidence.

Below is a diagram illustrating the predicted primary degradation pathways.

Recommended Storage and Handling

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to maintain the stability and purity of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, well-ventilated area. Refrigeration (2-8 °C) is advisable for long-term storage. | To minimize the rate of potential hydrolytic and thermal degradation. |

| Humidity | Store in a tightly sealed container in a dry place. The use of a desiccator is recommended. | The compound is likely hygroscopic due to its salt nature and the presence of polar functional groups. Moisture can promote hydrolysis. |

| Light | Protect from light. Store in an opaque or amber container. | To prevent potential photolytic degradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon). | To minimize the risk of oxidative degradation of the primary amine. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] | These substances can directly induce chemical degradation through oxidation and hydrolysis. |

Stability Testing: A Protocol for Developing a Stability-Indicating Assay Method (SIAM)

A Stability-Indicating Assay Method (SIAM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[4] The development of a SIAM is a critical step in drug development and is required by regulatory agencies.[5]

The following is a general protocol for conducting forced degradation studies to develop a SIAM for this compound. The goal of these studies is to generate potential degradation products to ensure the analytical method can separate them from the parent compound.

Experimental Workflow

The workflow for developing a SIAM involves subjecting the compound to various stress conditions and analyzing the resulting samples using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Detailed Protocols for Forced Degradation Studies

The following are suggested starting conditions for forced degradation studies. The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without complete degradation of the parent compound.[6]

4.2.1. Acidic Hydrolysis

-

Prepare a solution of this compound in 0.1 M hydrochloric acid.

-

Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an appropriate base (e.g., 0.1 M sodium hydroxide), and dilute to a suitable concentration for analysis.

-

Analyze the samples by HPLC.

4.2.2. Basic Hydrolysis

-

Prepare a solution of this compound in 0.1 M sodium hydroxide.

-

Follow the incubation and sampling procedure as described for acidic hydrolysis.

-

Neutralize the aliquots with an appropriate acid (e.g., 0.1 M hydrochloric acid) before analysis.

-

Analyze the samples by HPLC.

4.2.3. Oxidative Degradation

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% v/v).

-

Store the solution at room temperature, protected from light, for a defined period.

-

At each time point, withdraw an aliquot and dilute for analysis. It may be necessary to quench the reaction with a reducing agent (e.g., sodium bisulfite) before analysis.

-

Analyze the samples by HPLC.

4.2.4. Thermal Degradation

-

Place a sample of the solid this compound in a controlled temperature oven (e.g., 80°C).

-

At specified time points, remove a portion of the solid, dissolve it in a suitable solvent, and dilute for analysis.

-

Analyze the samples by HPLC.

4.2.5. Photostability Testing

-

Expose the solid material and a solution of this compound to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be protected from light.

-

At the end of the exposure period, analyze both the light-exposed and control samples by HPLC.

Analytical Method Development

A reverse-phase HPLC method with UV detection would be a suitable starting point for the analysis of this compound and its potential degradation products. The method should be optimized to achieve adequate separation of the parent peak from all degradation product peaks and any peaks from the matrix. The use of a mass spectrometer (LC-MS) can aid in the identification of the degradation products.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and development. While inherently more stable than its ester counterparts, the amide functionality is susceptible to hydrolysis under stressed conditions. The primary amine group also presents a potential site for oxidative degradation. By understanding these potential degradation pathways and implementing appropriate storage and handling procedures, the integrity of the compound can be maintained. Furthermore, the development of a validated stability-indicating assay method through systematic forced degradation studies is paramount for ensuring the quality and reliability of any data generated using this molecule and is a regulatory requirement for its use in pharmaceutical products. This guide provides a foundational framework for achieving these objectives.

References

-

Wikipedia. (n.d.). Dimethylacetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of (A) N,N‐Dimethylacetamide (DMA) and (B) N‐monomethylacetamide (MMA) extracted from plasma over a 14‐day period... [Image]. Retrieved from [Link]

-

IJSDR. (2023). Stability indicating study by using different analytical techniques. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

IJCRT. (2023). Stability Indicating Assay Method. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N,N-DIMETHYLACETAMIDE. Retrieved from [Link]

-

American Chemical Society. (2023). N,N−Dimethylacetamide. Retrieved from [Link]

- Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

- Google Patents. (n.d.). US3959371A - Process for the purification of N,N-dimethylacetamide.

-

ResearchGate. (n.d.). Thermal Decomposition of Dimethylacetamide (DMAc). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. Retrieved from [Link]

-

CoLab. (2024). Thermal Decomposition of Dimethylacetamide (DMAc). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. Retrieved from [Link]

-

CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]

-

Slideshare. (n.d.). Stability indicating assay. Retrieved from [Link]

-

Nano. (2005). N-Dimethylacetamide.pdf. Retrieved from [Link]

-

Fortune Journals. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Retrieved from [Link]

-

DrugBank Online. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]

-

ResearchGate. (2017). Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

ChemBK. (n.d.). N,N-Dimethylacetamide. Retrieved from [Link]

Sources

- 1. This compound | C6H14N2O3 | CID 53399009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 3. nano.pitt.edu [nano.pitt.edu]

- 4. ijcrt.org [ijcrt.org]

- 5. ijsdr.org [ijsdr.org]

- 6. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2-Amino-N,N-dimethylacetamide Acetate

Introduction

2-Amino-N,N-dimethylacetamide acetate is a salt composed of the protonated form of 2-amino-N,N-dimethylacetamide and the acetate anion. With the molecular formula C₆H₁₄N₂O₃ and a molecular weight of 162.19 g/mol , this compound serves as a valuable intermediate in various organic syntheses, including the preparation of pharmaceuticals and agrochemicals[1][2][3]. The structural integrity, purity, and identity of such intermediates are paramount in drug development and manufacturing.

This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, leveraging foundational spectroscopic principles and data from analogous structures. We will explore the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a framework for researchers and scientists to characterize and verify this compound. The protocols and interpretations herein are designed to be self-validating, grounded in established scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of a compound in solution. For this compound, we anticipate distinct signals corresponding to the cationic 2-amino-N,N-dimethylacetamide and the acetate anion.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals for each unique proton environment. A key feature in N,N-disubstituted amides is the restricted rotation around the amide (OC-N) bond, which often renders the two N-methyl groups magnetically non-equivalent, resulting in two distinct signals[4]. The acidic proton from acetic acid will protonate the primary amine, forming an ammonium salt.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |

| ~8.20 | Broad Singlet | 3H | -NH₃ ⁺ | The protons of the ammonium group are acidic and exchange with the solvent, leading to a broad signal. Chemical shift is highly dependent on concentration and solvent. |

| ~3.65 | Singlet | 2H | -CO-CH₂ -NH₃⁺ | Methylene protons adjacent to the carbonyl group and the electron-withdrawing ammonium group, causing a downfield shift. |

| ~2.95 | Singlet | 3H | -N(CH₃ )₂ (cis) | One of the two N-methyl groups, deshielded by the carbonyl oxygen. The non-equivalence is due to the double-bond character of the C-N amide bond[4][5]. |

| ~2.80 | Singlet | 3H | -N(CH₃ )₂ (trans) | The second N-methyl group. |

| ~1.90 | Singlet | 3H | CH₃ -COO⁻ | The methyl protons of the acetate counter-ion, appearing as a sharp singlet in a typical region for acetate. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

| ~172.5 | C OO⁻ (Acetate) | Carboxylate carbon of the acetate anion. |

| ~168.0 | C =O (Amide) | The carbonyl carbon of the amide is significantly deshielded. In the ¹³C NMR spectra of carboxylic acid derivatives, the carbonyl carbon shows a distinct peak around 160–185 ppm[6]. |

| ~45.0 | -CO-C H₂-NH₃⁺ | Methylene carbon shifted downfield by the adjacent carbonyl and ammonium groups. |

| ~37.0 | -N(C H₃)₂ (cis) | Carbon of the N-methyl group cis to the carbonyl oxygen. |

| ~35.5 | -N(C H₃)₂ (trans) | Carbon of the N-methyl group trans to the carbonyl oxygen. |

| ~21.5 | C H₃-COO⁻ | Methyl carbon of the acetate anion. |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H Spectrum Acquisition:

-

Acquire a standard one-pulse ¹H experiment.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

-

-

¹³C Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C experiment.

-

Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound will be a composite of the vibrations from the protonated amide and the acetate carboxylate group.

Predicted IR Absorption Data

The key vibrational modes are expected in the following regions.

Table 3: Predicted Major IR Absorptions

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Rationale & Notes |

| 3200 - 2800 | Strong, Broad | R-NH₃⁺ | N-H Stretch | The ammonium N-H stretching vibration appears as a very broad and strong band due to extensive hydrogen bonding[7]. |

| ~1680 | Strong | Amide (R-CO-NR₂) | C=O Stretch (Amide I) | This is a characteristic strong absorption for tertiary amides. Conjugation can lower the C=O stretching wavenumber compared to ketones[8][9]. |

| ~1580 | Strong | Carboxylate (R-COO⁻) | C=O Asymmetric Stretch | The carboxylate anion exhibits a strong asymmetric stretching vibration, typically lower than a carboxylic acid C=O stretch. |

| ~1410 | Medium-Strong | Carboxylate (R-COO⁻) | C=O Symmetric Stretch | The corresponding symmetric stretch for the carboxylate group. |

| ~1550 | Medium | Ammonium (R-NH₃⁺) | N-H Bend | The bending vibration for the ammonium group. |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.

-

-

Sample Application:

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary, although it is often not required for routine identification.

-

Label the significant peaks.

-

Workflow for IR Analysis

Sources

- 1. This compound | C6H14N2O3 | CID 53399009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safe Handling of 2-Amino-N,N-dimethylacetamide Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the material safety properties of 2-Amino-N,N-dimethylacetamide acetate (CAS No. 200634-33-9). As a compound frequently utilized in pharmaceutical development and specialty polymer synthesis, a nuanced understanding of its hazard profile is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a standard Material Safety Data Sheet (MSDS) to offer a deeper, scientifically-grounded perspective on safe handling, risk mitigation, and emergency preparedness.

The hazard profile of this compound is a composite of its constituent parts: the 2-amino-N,N-dimethylacetamide cation and the acetate anion. Consequently, a thorough risk assessment must consider the properties of the parent amine and the well-documented hazards of N,N-dimethylacetamide (DMAC), a structurally related solvent.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) classifications aggregated from multiple sources are summarized below.

Table 1: GHS Classification for this compound and Related Compounds

| Hazard Statement | GHS Classification | Compound | Source(s) |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | This compound | Not explicitly cited in search results |

| H312 + H332: Harmful in contact with skin or if inhaled | Acute Toxicity, Dermal & Inhalation (Category 4) | N,N-Dimethylacetamide (structurally related) | |

| H314: Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B) | 2-amino-N,N-dimethylacetamide (parent amine) | [2] |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | This compound | Not explicitly cited in search results |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | This compound | [3] |

| H360: May damage fertility or the unborn child | Reproductive Toxicity (Category 1B) | N,N-Dimethylacetamide (structurally related) | |

| H227: Combustible liquid | Flammable Liquids (Category 4) | N,N-Dimethylacetamide (structurally related) | |

| H290: May be corrosive to metals | Corrosive to Metals (Category 1) | 2-amino-N,N-dimethylacetamide (parent amine) | [2] |

Note: The hazard profile is constructed from data on the acetate salt, its parent amine, and a structurally similar solvent to provide a comprehensive safety overview.

Diagram 1: Hierarchy of Hazard Controls

This diagram illustrates the preferred order of control measures to mitigate exposure to this compound.

Caption: The hierarchy of controls, from most to least effective.

Safe Handling and Personal Protective Equipment (PPE)

Given the corrosive and irritant nature of this compound and its precursors, stringent adherence to safe handling protocols is mandatory.[2]

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Eyewash stations and safety showers must be readily accessible.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[2][4]

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves. Given the amine nature of the compound, butyl rubber or neoprene gloves are recommended. Always inspect gloves for integrity before use.[6]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Clothing: Wear long pants and closed-toe shoes.

-

-

Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][7]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 2: First Aid Procedures

| Exposure Route | First Aid Protocol | Source(s) |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][5] | [2][5] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing, including shoes and jewelry.[2][5] A safety shower should be used if available.[2] Seek immediate medical attention.[2][5] | [2][5] |

| Eye Contact | Immediately flush the eyes with a gentle but continuous stream of low-pressure water for at least 15-30 minutes, holding the eyelids open to ensure complete irrigation.[2] An eyewash fountain is ideal.[2] Removal of contact lenses should only be attempted by trained personnel.[2] Seek immediate medical attention from an ophthalmologist.[2] | [2] |

| Ingestion | Do NOT induce vomiting.[2][5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention. | [2][5] |

Fire Fighting and Explosion Hazards

While this compound itself is not classified as flammable, its structural relative, N,N-Dimethylacetamide, is a combustible liquid. Therefore, it is prudent to treat this compound with caution regarding heat and ignition sources.

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide, or a water spray.

-

Specific Hazards: Upon heating, the compound may decompose and emit toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4] Vapors may be heavier than air and can travel along the ground to a source of ignition.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[4]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Evacuate: Immediately evacuate all non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For liquid spills, contain the material using an inert absorbent material such as sand, earth, or vermiculite.[2] Prevent the spill from entering drains or waterways.[2]

-

Clean-up: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

-

Decontaminate: Clean the spill area thoroughly.

Diagram 2: Spill Response Workflow

Sources

- 1. ICSC 0259 - N,N-DIMETHYLACETAMIDE [chemicalsafety.ilo.org]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound | C6H14N2O3 | CID 53399009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. nano.pitt.edu [nano.pitt.edu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

Navigating Chemical Nomenclature: A Comprehensive Guide to 2-Amino-N,N-dimethylacetamide Acetate and Its Synonyms

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical research and pharmaceutical development, precise communication is paramount. The unambiguous identification of chemical entities is the bedrock upon which reproducible and reliable scientific endeavors are built. This guide provides a comprehensive overview of 2-Amino-N,N-dimethylacetamide acetate (CAS No. 200634-33-9), a compound of growing interest, by delineating its various synonyms, clarifying potential points of confusion with similarly named molecules, and detailing its key identifiers and properties.[1][2]

Core Identity and IUPAC Nomenclature

The subject of this guide is an acetate salt. The cationic component is 2-amino-N,N-dimethylacetamide, and the anionic component is acetate. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is acetic acid;2-amino-N,N-dimethylacetamide .[1] This name explicitly describes the two ionic components of the salt. The molecular formula is C₆H₁₄N₂O₃, and it has a molecular weight of 162.19 g/mol .[1][2]

The core structure, 2-amino-N,N-dimethylacetamide, is the dimethylamide derivative of the simplest amino acid, glycine. For this reason, it is often referred to in shorthand based on its amino acid origin.

A Curated List of Synonyms and Identifiers

The variety of names used for a single chemical entity can stem from historical naming conventions, supplier-specific catalogs, and shorthand used in peptide chemistry. Below is a structured list of known synonyms for this compound:

-

Peptide-Based Nomenclature: These names are commonly used in the context of peptide synthesis and biochemistry.

-

Systematic and Semi-Systematic Names:

It is crucial for researchers to recognize these synonyms to effectively search databases and literature for comprehensive information.

Key Chemical Identifiers and Properties

For unambiguous identification and experimental design, a summary of key identifiers and computed properties is essential.

| Identifier/Property | Value | Source |

| CAS Number | 200634-33-9 | [1][2] |

| Molecular Formula | C₆H₁₄N₂O₃ | [1] |

| Molecular Weight | 162.19 g/mol | [1][2] |

| IUPAC Name | acetic acid;2-amino-N,N-dimethylacetamide | [1] |

| Canonical SMILES | CC(=O)O.CN(C)C(=O)CN | [1] |

| InChI Key | BGYVHCTZMBPEBN-UHFFFAOYSA-N | [1] |

| European Community (EC) Number | 803-360-4 | [1] |

| PubChem CID | 53399009 | [1] |

Distinguishing from Related and Dissimilar Compounds

Precision in chemical naming is critical to avoid costly and potentially dangerous errors. There are two common points of confusion that must be addressed.

2-Amino-N,N-dimethylacetamide (Free Base and Hydrochloride Salt)

The parent compound of our topic is 2-amino-N,N-dimethylacetamide (CAS No. 1857-19-8), also known as N,N-dimethylglycinamide.[5] This is the free base form, without the acetate counter-ion. It is also available as a hydrochloride salt, 2-amino-N,N-dimethylacetamide hydrochloride (CAS No. 72287-77-5).[6][7] It is imperative for researchers to specify the salt form (acetate, hydrochloride, or free base) in their work, as the counter-ion can affect solubility, stability, and reactivity.

N,N-Dimethylacetamide (DMAc)

A solvent with a similar name is N,N-Dimethylacetamide (CAS No. 127-19-5), often abbreviated as DMAc or DMA.[8][9] This is a common aprotic polar solvent used in organic synthesis and for dissolving polymers.[8] Crucially, DMAc lacks the 2-amino group that is central to the identity and reactivity of 2-amino-N,N-dimethylacetamide. The structural difference is fundamental.

The "DMAA" Misnomer

The acronym DMAA is associated with 1,3-dimethylamylamine (also known as methylhexanamine), a stimulant that has been the subject of regulatory action by agencies such as the FDA.[8] This compound is structurally and functionally unrelated to this compound. The similarity in acronyms is a potential source of significant confusion, and it is essential to use the full chemical name or a specific identifier like the CAS number to avoid ambiguity.

Applications in Research and Development

2-Amino-N,N-dimethylacetamide and its salts are primarily utilized as intermediates and building blocks in organic synthesis.[10] Their bifunctional nature, possessing both a primary amine and a tertiary amide, allows for a variety of chemical transformations.

-

Pharmaceutical Synthesis: The compound serves as a precursor for more complex molecules in drug discovery. A Chinese patent describes the synthesis of the hydrochloride salt as a key intermediate for pharmaceuticals, such as Lp-PLA₂ enzyme inhibitors for treating atherosclerosis and N-alkylaminoacetamide compounds for use as agricultural fungicides.[11]

-

Peptide Chemistry: As a derivative of glycine, it is used in the synthesis of peptidomimetics and other modified peptides. The "H-Gly-NMe2" nomenclature highlights its role as a glycine building block with a protected C-terminus (as a dimethylamide).[1][4]

Visualization of Nomenclature Relationships

To clarify the relationships between the primary compound and its associated names and identifiers, the following diagram is provided.

Sources

- 1. This compound | C6H14N2O3 | CID 53399009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achmem.com [achmem.com]

- 3. GLYCINE-NME2 ACETATE | 200634-33-9 [amp.chemicalbook.com]

- 4. Alfa Chemistry 4 - USA Chemical Suppliers [americanchemicalsuppliers.com]

- 5. 2-amino-N,N-dimethylacetamide | C4H10N2O | CID 4961823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-N,N-dimethylacetamide hydrochloride | 72287-77-5 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. Dimethylacetamide - Wikipedia [en.wikipedia.org]

- 9. N,N-Dimethylacetamide (CAS 127-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound [myskinrecipes.com]

- 11. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to H-Gly-NMe2 Acetate Salt: Properties, Synthesis, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Glycine Derivative

H-Gly-NMe2 acetate salt, chemically known as 2-amino-N,N-dimethylacetamide acetate, is a specialized glycine derivative that holds significant potential in various facets of chemical and pharmaceutical research. Its unique structure, combining a free primary amine, a dimethylated amide, and an acetate counter-ion, imparts a distinct set of properties that make it a valuable building block and chemical intermediate. This guide provides a comprehensive technical overview of H-Gly-NMe2 acetate salt, from its fundamental physicochemical properties to its synthesis, analytical characterization, and practical applications, with a particular focus on its utility in peptide synthesis.

Part 1: Core Physicochemical and Structural Properties

H-Gly-NMe2 acetate salt is the salt formed between 2-amino-N,N-dimethylacetamide (the free base) and acetic acid. The structural and chemical properties are summarized below.

Structural and Molecular Information

| Property | Value | Source |

| IUPAC Name | acetic acid;2-amino-N,N-dimethylacetamide | [1] |

| Synonyms | H-Gly-NMe2 acetate, Glycine-NMe2 acetate, this compound | [1] |

| CAS Number | 200634-33-9 | [1] |

| Molecular Formula | C6H14N2O3 | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| Canonical SMILES | CC(=O)O.CN(C)C(=O)CN |

Part 2: Synthesis and Purification

While a specific, detailed protocol for the direct synthesis of H-Gly-NMe2 acetate salt is not extensively documented in publicly available literature, a scientifically sound and practical synthetic route can be devised based on established chemical principles. The synthesis involves two primary stages: the formation of the free base, 2-amino-N,N-dimethylacetamide, followed by its neutralization with acetic acid to yield the desired acetate salt.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of H-Gly-NMe2 acetate salt.

Step-by-Step Methodology

Step 1: Synthesis of Boc-Gly-NMe2

-

In a round-bottom flask, dissolve Boc-glycine in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and an activator like 1-hydroxybenzotriazole (HOBt).

-

Slowly add a solution of dimethylamine in an appropriate solvent (e.g., THF or as a gas bubbled through the solution).

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Wash the organic phase with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Gly-NMe2.

Step 2: Deprotection to 2-amino-N,N-dimethylacetamide

-

Dissolve the crude Boc-Gly-NMe2 in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure. This will yield the TFA or HCl salt of the desired amine.

-

To obtain the free base, dissolve the salt in water and neutralize with a mild base (e.g., sodium bicarbonate) until the pH is slightly alkaline.

-

Extract the aqueous solution with an organic solvent like DCM or ethyl acetate.

-

Dry the combined organic extracts and concentrate to yield 2-amino-N,N-dimethylacetamide.

Step 3: Formation of the Acetate Salt

-

Dissolve the 2-amino-N,N-dimethylacetamide free base in a non-polar solvent in which the acetate salt is insoluble, such as diethyl ether or ethyl acetate.

-

Slowly add one equivalent of glacial acetic acid dissolved in the same solvent.

-

The H-Gly-NMe2 acetate salt should precipitate out of the solution.

-

Stir the suspension for a period to ensure complete salt formation.

Step 4: Purification

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials or impurities.

-

Dry the purified H-Gly-NMe2 acetate salt under vacuum to remove residual solvent.

Part 3: Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized H-Gly-NMe2 acetate salt. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-